Zearalanone

Descripción general

Descripción

Zearalanona es un micostrogénico que es un derivado de la zearalenona. Es producido por ciertas especies de hongos Fusarium y se encuentra comúnmente como contaminante en los cultivos y productos a base de cereales. La zearalanona es conocida por su actividad estrogénica, lo que significa que puede unirse a los receptores de estrógenos e imitar los efectos de los estrógenos naturales en el cuerpo. Este compuesto es de gran interés debido a su posible impacto en la salud reproductiva y su presencia en el suministro de alimentos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La zearalanona se puede sintetizar mediante la reducción de la zearalenona. El proceso de reducción generalmente implica el uso de agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio en condiciones controladas. La reacción se lleva a cabo en un disolvente adecuado, como metanol o etanol, a una temperatura específica para asegurar la reducción completa de la zearalenona a zearalanona .

Métodos de producción industrial: En entornos industriales, la zearalanona se puede extraer de hierbas medicinales y comestibles utilizando columnas específicas de inmunoafinidad. Este método permite la extracción simultánea de zearalanona y otras micotoxinas, como las aflatoxinas, asegurando un alto rendimiento y pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: La zearalanona sufre varias reacciones químicas, que incluyen:

Oxidación: La zearalanona se puede oxidar para formar zearalenona, su compuesto original.

Reducción: Como se mencionó anteriormente, la zearalanona se forma mediante la reducción de la zearalenona.

Sustitución: La zearalanona puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo, para formar varios derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se pueden usar reactivos como anhídrido acético y ácido sulfúrico para reacciones de acetilación.

Principales productos formados:

Oxidación: Zearalenona

Reducción: Zearalanona

Sustitución: Varios derivados acetilados de zearalanona

Aplicaciones Científicas De Investigación

La zearalanona tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los micostrogénicos y sus interacciones con otras sustancias químicas.

Biología: Investigado por sus efectos en los procesos celulares y su posible papel en la interrupción de las funciones endocrinas.

Medicina: Estudiado por su posible impacto en la salud reproductiva y su papel en enfermedades como el cáncer de mama.

Industria: Utilizado en el desarrollo de métodos de detección de micotoxinas en productos alimenticios y de alimentación animal

Mecanismo De Acción

La zearalanona ejerce sus efectos uniéndose a los receptores de estrógenos en el cuerpo. Esta unión imita la acción de los estrógenos naturales, lo que lleva a la activación de los genes sensibles a los estrógenos. El compuesto puede interactuar tanto con el receptor de estrógenos alfa como con el receptor de estrógenos beta, lo que lleva a varios efectos fisiológicos. Las vías moleculares involucradas incluyen la activación de la vía de señalización del receptor de estrógenos, que puede influir en la proliferación celular, la diferenciación y la apoptosis .

Compuestos similares:

Zearalenona: El compuesto original de la zearalanona, conocido por su fuerte actividad estrogénica.

Alfa-Zearalanol: Una forma reducida de zearalenona con propiedades estrogénicas similares.

Beta-Zearalanol: Otra forma reducida de zearalenona con actividad estrogénica.

Alfa-Zearalanol: Un derivado hidroxilado de zearalenona.

Beta-Zearalanol: Otro derivado hidroxilado de zearalenona.

Singularidad de la zearalanona: La zearalanona es única debido a su reducción específica de la zearalenona, que altera su estructura química y potencialmente su actividad biológica. Si bien comparte propiedades estrogénicas con su compuesto original y otros derivados, las interacciones y efectos específicos de la zearalanona pueden diferir, lo que la convierte en un compuesto de interés para futuras investigaciones .

Comparación Con Compuestos Similares

Zearalenone: The parent compound of zearalanone, known for its strong estrogenic activity.

Alpha-Zearalanol: A reduced form of zearalenone with similar estrogenic properties.

Beta-Zearalanol: Another reduced form of zearalenone with estrogenic activity.

Alpha-Zearalenol: A hydroxylated derivative of zearalenone.

Beta-Zearalenol: Another hydroxylated derivative of zearalenone.

Uniqueness of this compound: this compound is unique due to its specific reduction from zearalenone, which alters its chemical structure and potentially its biological activity. While it shares estrogenic properties with its parent compound and other derivatives, the specific interactions and effects of this compound can differ, making it a compound of interest for further research .

Actividad Biológica

Zearalanone (ZAN) is a metabolite of zearalenone (ZEN), a mycotoxin produced by various species of the Fusarium fungi. ZEN and its metabolites, including ZAN, are known for their estrogenic activity, which can lead to significant biological effects in mammals. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicokinetics, and health implications based on diverse research findings.

This compound is structurally similar to estrogen and can bind to estrogen receptors, mimicking the effects of natural estrogens like 17-β-estradiol. The metabolism of ZEN involves conversion into several metabolites, including ZAN, which can exert varying degrees of estrogenic activity.

Metabolic Pathways

The primary metabolic pathways for ZEN include:

- Reduction to α- and β-zearalenol (ZOL).

- Conversion to this compound (ZAN) and zearalanol (ZAL).

- Glucuronidation , which enhances excretion.

Research indicates that ZAN is a significant metabolite in humans and animals, with varying estrogenic potencies compared to its parent compound and other metabolites .

Estrogenic Effects

This compound exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ), leading to:

- Cell proliferation in hormone-sensitive tissues such as the uterus and mammary glands.

- Altered gene expression , impacting reproductive health and development.

Studies have shown that exposure to ZAN can induce changes in the expression of genes related to reproductive functions, such as those involved in follicular growth and steroidogenesis .

Toxicokinetics

Physiologically-Based Toxicokinetic (PBTK) modeling has been employed to understand the absorption, distribution, metabolism, and excretion (ADME) of ZAN. The model suggests that ZAN has a longer half-life compared to other metabolites, which may contribute to its persistent biological effects .

Case Studies

- Reproductive Health in Animals

- Hepatotoxicity

- Oxidative Stress

Data Tables

| Study | Organism | Exposure Level | Observed Effects | Key Findings |

|---|---|---|---|---|

| Juhasz et al. 2001 | Pigs | 1 mg/kg | Reproductive disorders | Increased vulvar size; altered estrous cycles |

| Agahi et al. 2022 | Mice | 20 mg/kg | Hepatotoxicity | Elevated liver enzymes; necrosis observed |

| Solfrizzo et al. 2022 | Pigs | Varies | Oxidative stress | Increased MDA levels; renal apoptosis |

Propiedades

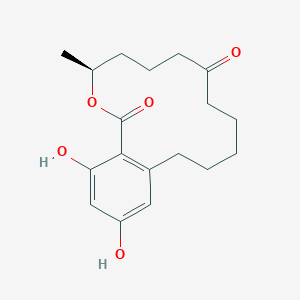

IUPAC Name |

(4S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,20-21H,2-9H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJDQUGPCJRQRJ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022395 | |

| Record name | Zearalanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5975-78-0 | |

| Record name | Zearalanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5975-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zearalanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005975780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zearalanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZEARALANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133DU2F2VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.